6-(Tributylstannyl)isoquinoline
Overview
Description
6-(Tributylstannyl)isoquinoline is an organotin compound that features a tributylstannyl group attached to the isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation reaction, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
6-(Tributylstannyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as halides or organometallic reagents.
Coupling Reactions: Palladium catalysts and various ligands, often in the presence of a base.
Major Products
Oxidation: Tin oxides and isoquinoline derivatives.
Substitution: Isoquinoline derivatives with different functional groups.
Coupling Reactions: Biaryl or vinyl-isoquinoline compounds.
Scientific Research Applications
6-(Tributylstannyl)isoquinoline has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of organometallic compounds that can serve as catalysts or intermediates in material synthesis
Mechanism of Action
The mechanism of action of 6-(Tributylstannyl)isoquinoline largely depends on the type of reaction it undergoes. In coupling reactions, the stannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in these reactions by coordinating with the stannyl group and the incoming nucleophile, thereby lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
8-(Tributylstannyl)isoquinoline: Another stannylated isoquinoline with the stannyl group at the 8-position.
Quinoline Derivatives: Compounds like 6-stannylquinoline, which have similar stannyl groups attached to the quinoline ring.
Uniqueness
6-(Tributylstannyl)isoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The position of the stannyl group can affect the electronic properties of the isoquinoline ring, making it more or less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
tributyl(isoquinolin-6-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJBVOUFKVZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676717 | |
Record name | 6-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220514-06-7 | |
Record name | 6-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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